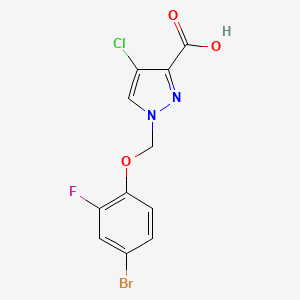
1-((4-Bromo-2-fluorophenoxy)methyl)-4-chloro-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Bromo-2-fluorophenoxy)methyl)-4-chloro-1H-pyrazole-3-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique combination of halogenated phenoxy and pyrazole carboxylic acid moieties, making it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Bromo-2-fluorophenoxy)methyl)-4-chloro-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The process often includes halogenation, nucleophilic substitution, and cyclization reactions. For instance, the initial step might involve the bromination of 2-fluorophenol, followed by a nucleophilic substitution with a chlorinated pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
1-((4-Bromo-2-fluorophenoxy)methyl)-4-chloro-1H-pyrazole-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could result in the formation of a new halogenated compound .
Scientific Research Applications
1-((4-Bromo-2-fluorophenoxy)methyl)-4-chloro-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-((4-Bromo-2-fluorophenoxy)methyl)-4-chloro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Bromo-2-fluorophenoxy)methyl)oxirane
- 4-((4-Bromo-2-fluorophenoxy)methyl)piperidine
- 1-(2-(4-Bromo-2-fluorophenoxy)phenyl)-N-methylmethanamine hydrochloride
Uniqueness
1-((4-Bromo-2-fluorophenoxy)methyl)-4-chloro-1H-pyrazole-3-carboxylic acid stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C11H7BrClFN2O3 |
|---|---|
Molecular Weight |
349.54 g/mol |
IUPAC Name |
1-[(4-bromo-2-fluorophenoxy)methyl]-4-chloropyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H7BrClFN2O3/c12-6-1-2-9(8(14)3-6)19-5-16-4-7(13)10(15-16)11(17)18/h1-4H,5H2,(H,17,18) |
InChI Key |
CZROUKDDOSSNQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)OCN2C=C(C(=N2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















